Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxohexadecyl)oxy)propyl) 2-sulphonatosuccinate

Description

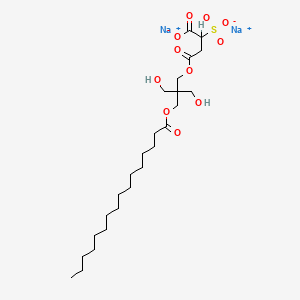

Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxohexadecyl)oxy)propyl) 2-sulphonatosuccinate (CAS: 94113-63-0) is a synthetic anionic surfactant with the molecular formula C27H46Na2O11S . Its structure comprises a succinate backbone modified with a branched hydroxymethyl group, a sulfonate moiety for enhanced water solubility, and a long-chain 1-oxohexadecyl ether group (C16) that confers hydrophobic properties. This dual hydrophilic-lipophilic balance (HLB) makes it suitable for applications in detergents, emulsifiers, and industrial coatings.

Properties

CAS No. |

94113-60-7 |

|---|---|

Molecular Formula |

C25H44Na2O11S |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

disodium;4-[2-(hexadecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propoxy]-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C25H46O11S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)35-19-25(17-26,18-27)20-36-23(29)16-21(24(30)31)37(32,33)34;;/h21,26-27H,2-20H2,1H3,(H,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

JQGNQHXGKLJAPJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxohexadecyl)oxy)propyl) 2-sulphonatosuccinate is a complex organic compound with significant potential in biological applications. Its unique molecular structure, characterized by multiple functional groups, suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

Molecular Characteristics

- Molecular Formula : C25H44Na2O11S

- Molecular Weight : Approximately 598.7 g/mol

- CAS Number : 94113-60-7

- Structural Features : The compound features a sulfonate group that enhances its solubility in water, crucial for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, influencing various biochemical pathways.

Interaction Studies

Research indicates that the compound can bind to enzymes and receptors due to its functional groups, potentially affecting their activities. Understanding these interactions is essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Case Studies and Research Findings

- Pharmacological Studies : Investigations have shown that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties. This compound may share these properties, warranting further exploration through in vitro and in vivo studies.

- Toxicological Assessments : Preliminary studies on related compounds suggest that while they may exhibit beneficial biological activities, their safety profiles must be thoroughly evaluated. Toxicity studies are crucial to ascertain safe dosage levels for potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate | C27H42Na2O11S | 620.7 g/mol | Contains a trienyl group enhancing hydrophobic properties |

| Disodium 4-(2,2-bis(hydroxymethyl)-3-methylbutyloxypropyl) 2-sulphonatosuccinate | C23H44Na2O11S | 586.7 g/mol | Features a shorter alkyl chain affecting solubility |

| Disodium 4-(hydroxymethyl)-3-(octadecyloxy)butanoate | C25H50NaO5S | 500 g/mol | Lacks additional hydroxymethyl groups |

This table highlights the structural diversity among compounds related to this compound and their potential implications for biological activity.

Comparison with Similar Compounds

Succinate Derivatives with Varied Acyl Chains

The compound disodium 4-[2,2-bis(hydroxymethyl)-3-[(1-oxooctadec-9-enyl)oxy]propyl] 2-sulphonatosuccinate (CAS: 94113-63-0) from shares the same core structure but differs in its acyl chain. Here, the 1-oxooctadec-9-enyl group (C18, unsaturated) replaces the saturated 1-oxohexadecyl (C16) chain.

- The unsaturated bond in C18 may enhance biodegradability but reduce thermal stability .

Glycoside-Based Surfactants ()

Compounds like (2S)-2-[(1-oxohexadecyl)oxy]-3-[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside (0.645% of NPF) share the branched hydroxymethyl-propyl backbone but replace the sulfonate group with a digalactoside moiety.

- Functional Group Comparison :

- Sulfonate vs. Glycoside : The sulfonate group in the target compound provides stronger ionic character and higher water solubility, whereas glycosides rely on hydrogen bonding for solubility, making them less effective in high-salinity environments.

- Applications : Glycoside surfactants are often derived from natural sources (e.g., plant oils) and preferred in cosmetics or pharmaceuticals, while sulfonatosuccinates dominate industrial cleaning due to their robustness .

Polymeric Surfactants ()

Polymers like Poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-[[2-[(1-chloro-9-oxo-9H-thioxanthen-4-yl)oxy] acetyl]oxy]- exhibit entirely different architectures but share surfactant-like HLB properties.

- Structural Differences: The target compound is a small-molecule surfactant, whereas polymeric surfactants have repetitive units that enhance film-forming and stabilizing capabilities. The presence of a thioxanthenone group in the polymer introduces UV-absorbing properties, which are absent in the target compound.

- Industrial Use: Polymers are favored in coatings and non-stick applications, while the target compound’s smaller size allows better penetration in detergents .

Phosphorus-Containing Salts ()

Compounds such as 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate feature phosphorus-based functional groups instead of sulfonate or acyl chains.

- Functional Group Impact: Phosphonamidoates and phosphonothiolates exhibit chelating properties and are used in corrosion inhibition, whereas sulfonatosuccinates excel in emulsification. The sodium counterions in the target compound enhance solubility compared to ammonium or organic cations in phosphorus analogs .

Data Table: Key Comparative Properties

Q & A

Basic: What spectroscopic methods are optimal for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : Use and NMR to identify hydroxymethyl () and sulphonate () groups. Compare chemical shifts with analogous sulfosuccinate derivatives .

- FT-IR : Confirm ester (, 1700–1750 cm) and sulfonate (, 1050–1200 cm) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular weight () and fragmentation patterns using high-resolution MS .

Advanced: How to design experiments to evaluate the compound’s micelle-forming capacity and critical micelle concentration (CMC)?

Answer:

- Conductivity Measurements : Plot conductivity vs. concentration to identify CMC inflection points. Use sodium 1-octanesulfonate buffer (pH 4.6) for consistency .

- Surface Tension Analysis : Measure surface tension reduction using a tensiometer; CMC corresponds to the plateau region .

- Dynamic Light Scattering (DLS) : Determine hydrodynamic radius of micelles at concentrations above CMC .

Basic: What chromatographic conditions are recommended for purity assessment?

Answer:

- HPLC Parameters :

- Column: C18 reverse-phase.

- Mobile Phase: Methanol and buffer (65:35 ratio; buffer = 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate/L, pH 4.6).

- Detection: UV at 210–220 nm for sulfonate absorption .

- Validation : Compare retention times with United States Pharmacopeia (USP) reference standards .

Advanced: How to resolve discrepancies in reported solubility data across studies?

Answer:

- Standardized Solubility Protocol :

- Use the shake-flask method with HPLC quantification.

- Control variables: Temperature (25°C ± 0.5), ionic strength (0.1 M NaCl), and pH (4.6–7.4) .

- Data Reconciliation : Cross-reference with studies using identical buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate) to isolate solvent effects .

Basic: What are the key considerations for synthesizing this compound with high yield?

Answer:

- Esterification Optimization : React 2,2-bis(hydroxymethyl)propyl derivatives with 1-oxohexadecanoic acid under anhydrous conditions. Use DMAP (4-dimethylaminopyridine) as a catalyst.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) or in-situ FT-IR for ester bond formation .

Advanced: What mechanistic insights explain the compound’s role in enhancing chemiluminescent assays?

Answer:

- Enzyme-Substrate Kinetics : Use alkaline phosphatase (AP) as a model enzyme. Perform stopped-flow kinetic assays to measure luminescence intensity and decay rates.

- Variable Optimization : Test pH (8.0–10.5) and temperature (25–37°C) effects on signal-to-noise ratios. Reference ultra-sensitive chemiluminescent substrates (e.g., disodium 2-chloro-5-spiroadamantane derivatives) for methodology .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Degradation Markers : Monitor hydrolysis of ester bonds (NMR) and sulfonate group integrity (FT-IR) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to ensure consistent esterification progress .

- Quality Control : Adhere to pharmacopeial guidelines for intermediate testing (e.g., USP monographs for sulfosuccinate derivatives) .

Basic: How to determine the compound’s critical aggregation concentration (CAC) in lipid bilayer studies?

Answer:

- Fluorescence Spectroscopy : Use pyrene as a probe. Measure the ratio of pyrene fluorescence (excitation at 334 nm) to detect CAC .

- Validation : Compare with sodium sulfosuccinate derivatives (e.g., docusate sodium) .

Advanced: What computational models predict the compound’s interaction with biological membranes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.